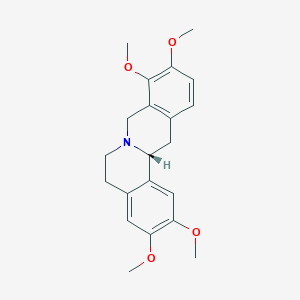

D-Tetrahydropalmatine

概要

説明

D-テトラヒドロパルマチン: は、いくつかの植物種、主にケシ科の Corydalis属と Stephania属に見られるイソキノリンアルカロイドです。 この化合物は、鎮痛および鎮静作用のために、伝統的に中国生薬で使用されてきました 。不安解消薬および鎮静薬の代替薬としての可能性のある治療用途から注目を集めています。

作用機序

D-テトラヒドロパルマチンは、主にドーパミン受容体との相互作用を通じてその効果を発揮します。ドーパミンD1およびD2受容体における拮抗薬として作用し、脳内のドーパミンレベルの調節に役立ちます。このメカニズムは、鎮静および不安解消効果に寄与すると考えられています。 さらに、アルファ1アドレナリン受容体やGABA-A受容体など、他の受容体タイプとも相互作用することが示されており、薬理学的プロファイルをさらに強化しています .

類似の化合物との比較

類似の化合物:

レボ-テトラヒドロパルマチン: 同様の薬理学的特性を持つより強力なエナンチオマー。

ベルベリン: 抗菌および抗炎症作用を持つ別のイソキノリンアルカロイド。

パルマチン: 抗菌および抗炎症作用で知られています。

ユニークさ: D-テトラヒドロパルマチンは、ドーパミン受容体との特定の相互作用により、他のイソキノリンアルカロイドとは異なります。 ドーパミンレベルを調節する能力は、神経および精神的な状態の治療において特に価値があります .

生化学分析

Biochemical Properties

D-THP plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, including dopamine D1 and D2 receptors . D-THP demonstrates an analgesic effect in animal models of neuropathic and inflammatory pain . It may act through several pathways, including the MMP/TIMP signaling and Wnt/β-catenin pathways .

Cellular Effects

D-THP has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been found to have anti-addiction, anti-inflammatory, analgesic, neuroprotective, and antitumor effects .

Molecular Mechanism

D-THP exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It may act through several pathways, including the MMP/TIMP signaling and Wnt/β-catenin pathways .

Temporal Effects in Laboratory Settings

The effects of D-THP change over time in laboratory settings. It has been found that D-THP was inadequately absorbed in the intestine and had rapid clearance and low bioavailability in vivo

Dosage Effects in Animal Models

The effects of D-THP vary with different dosages in animal models

Metabolic Pathways

D-THP is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . The metabolic pathways of D-THP in humans were studied, and the biotransformation of D-THP mainly includes monohydroxylation, demethylation, glucuronidation, and sulfonation of demethylated metabolites .

Transport and Distribution

D-THP is transported and distributed within cells and tissues

準備方法

合成経路と反応条件: D-テトラヒドロパルマチンは、さまざまな化学経路によって合成できます。一般的な方法の1つは、メタノール中水素化ホウ素ナトリウムを用いたテトラヒドロパルマチンの還元です。 反応は通常、室温で行われ、生成物は再結晶によって精製されます .

工業的製造方法: D-テトラヒドロパルマチンの工業的製造は、しばしば Corydalis yanhusuo や Stephania rotunda などの植物源からの化合物の抽出を含みます。抽出プロセスには、浸漬、ろ過、および溶媒抽出などのステップが含まれます。 粗抽出物はその後、クロマトグラフィー技術を使用して精製し、純粋な化合物を得ます .

化学反応の分析

反応の種類: D-テトラヒドロパルマチンは、以下を含むさまざまな化学反応を起こします。

酸化: 対応するキノンを形成するために酸化することができます。

還元: 還元反応はジヒドロ誘導体を生じさせることができます。

置換: 特にメトキシ基で、置換反応を起こすことができます。

一般的な試薬と条件:

酸化: 酸性条件下で過マンガン酸カリウムまたは三酸化クロムなどの試薬。

還元: 無水溶媒中水素化ホウ素ナトリウムまたは水素化リチウムアルミニウム。

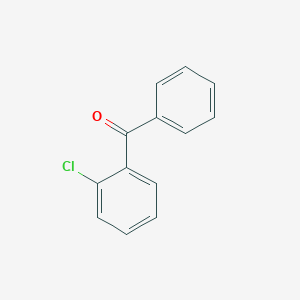

置換: 触媒の存在下で臭素または塩素などのハロゲン化剤。

主な生成物:

酸化: キノンおよび関連する化合物。

還元: ジヒドロ誘導体。

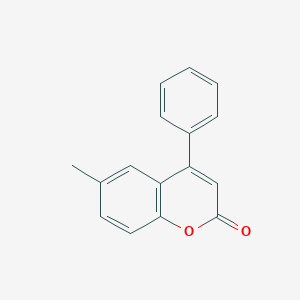

置換: ハロゲン化イソキノリン誘導体.

科学研究への応用

D-テトラヒドロパルマチンは、幅広い科学研究への応用を持っています。

科学的研究の応用

D-Tetrahydropalmatine has a wide range of scientific research applications:

Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.

Biology: Studied for its effects on neurotransmitter systems, particularly dopamine receptors.

Medicine: Investigated for its potential in treating conditions like anxiety, insomnia, and addiction.

Industry: Utilized in the formulation of dietary supplements and herbal remedies.

類似化合物との比較

Levo-Tetrahydropalmatine: A more potent enantiomer with similar pharmacological properties.

Berberine: Another isoquinoline alkaloid with antimicrobial and anti-inflammatory properties.

Palmatine: Known for its antimicrobial and anti-inflammatory effects.

Uniqueness: D-Tetrahydropalmatine is unique due to its specific interaction with dopamine receptors, which distinguishes it from other isoquinoline alkaloids. Its ability to modulate dopamine levels makes it particularly valuable in the treatment of neurological and psychiatric conditions .

特性

IUPAC Name |

(13aR)-2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,10-11,17H,7-9,12H2,1-4H3/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQDJSLRWYMAQI-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C(C[C@@H]3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359548 | |

| Record name | D-Tetrahydropalmatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3520-14-7 | |

| Record name | Tetrahydropalmatine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003520147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Tetrahydropalmatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAHYDROPALMATINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BLG4NXS54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

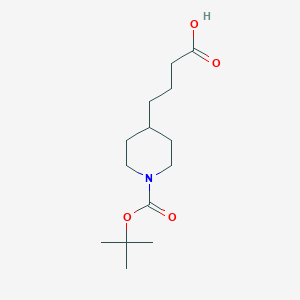

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

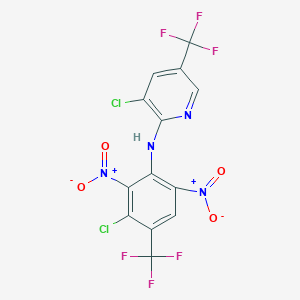

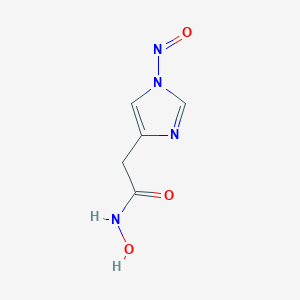

Feasible Synthetic Routes

Q1: How does D-Tetrahydropalmatine differ from its enantiomer, L-Tetrahydropalmatine, in terms of its interaction with dopamine receptors?

A: Research indicates that this compound and L-Tetrahydropalmatine exhibit distinct interactions with dopamine receptors. [] While L-Tetrahydropalmatine acts as a dopamine receptor antagonist, particularly at D1 receptors, this compound does not display affinity for D2 receptors. [] This difference highlights the importance of stereochemistry in determining the pharmacological activity of these compounds.

Q2: What is the impact of this compound on dopamine levels in the brain?

A: Studies show that this compound can deplete dopamine levels in the brain. [] Specifically, administration of this compound was found to decrease striatal dopamine levels while concomitantly increasing homovanillic acid (HVA) levels. [] This effect suggests that this compound may interfere with dopamine storage or release mechanisms.

Q3: How does the structure of Tetrahydroprotoberberines, the class of compounds to which this compound belongs, influence their interaction with dopamine receptors?

A: The presence and position of hydroxyl groups on the Tetrahydroprotoberberine skeleton play a crucial role in determining their affinity for dopamine receptors. [] Research suggests that L-stepholidine, a Tetrahydroprotoberberine with two hydroxyl groups at the C2 and C10 positions, exhibits higher affinity for D1 receptors compared to other Tetrahydroprotoberberines. [] This finding emphasizes the importance of structural modifications in modulating the pharmacological activity of these compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。